Cas no 148927-60-0 (1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine)

148927-60-0 structure
Product name:1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)-,(2S)-
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]m...
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-
- L-368,899 HYDROCHLORIDE
- L-368,899 hydrochloride,(2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- (2S)-2-AMino-N-[(1S,2S,4R)-7,7-diMethyl-1-[[[4-(2-Methylphenyl)-1-piperazinyl]sulfonyl]Methyl]bicyclo[2.2.1]hept-2-yl]-4-(Methylsulfonyl)butanaMide
- selective oxytocin receptor antagonist
- (2S)-2-amino-N-[(1R,3S,4S)-7,7-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- L 368899
- Q6456062
- (2S)-2-amino-N-[(1R,4S)-7,7-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- 2-Amino-N-(7,7-dimethyl-1-{[4-(2-methylphenyl)piperazine-1-sulfonyl]methyl}bicyclo[2.2.1]heptan-2-yl)-4-(methanesulfonyl)butanimidic acid
- (2S)-2-Amino-N-[(1S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[
- L 368,899
- L 368,899|L 368899|L-368899
- L-368,899
- (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicycl
- ER33G946JT
- 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
- (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsu
- 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2,2,1]heptan-1(S)-yl)methylsulfonyl)-4-(2-methylphenyl)piperazine hydrochloride
- NCGC00485193-01
- CS-0003693
- DTXSID80933504
- 148927-60-0
- Butanamide, 2-amino-N-(7,7-dimethyl-1-(((4-(2-methylphenyl)-1-piperazinyl)sulfonyl)methyl)bicyclo(2.2.1)hept-2-yl)-4-(methylsulfonyl)-, (1S-(1alpha,2alpha(R*),4beta))-
- L-368899 free base
- UNII-ER33G946JT
- BDBM50326719
- L-368,899Hydrochloride
- (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide
- CHEMBL1253853
- GTPL2249
- HY-15008
- SCHEMBL17423276
- (2S)-2-amino-N-[(1S,4R,6S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-6-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- BUTANAMIDE, 2-AMINO-N-((1S,2S,4R)-7,7-DIMETHYL-1-(((4-(2-METHYLPHENYL)-1-PIPERAZINYL)SULFONYL)METHYL)BICYCLO(2.2.1)HEPT-2-YL)-4-(METHYLSULFONYL)-, (2S)-
- AKOS040746043
- Q27895360
- L-368899
-
- Inchi: 1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
- InChI Key: MWIASLNTAGRGGA-ZJPWWDJASA-N
- SMILES: S(C([H])([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[C@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)N([H])[H])=O)C2(C([H])([H])[H])C([H])([H])[H])(N1C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])C([H])([H])C1([H])[H])(=O)=O
Computed Properties
- Exact Mass: 590.23600
- Monoisotopic Mass: 554.25966280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 37
- Rotatable Bond Count: 9
- Complexity: 1040
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 147
Experimental Properties
- PSA: 146.64000
- LogP: 5.57760
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17482-1mg |
L-368,899 hydrochloride |
148927-60-0 | 98% | 1mg |
¥1152.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037-1 mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 1mg |
¥1,098.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037A-10 mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 10mg |
¥2,369.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037-1mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 1mg |
¥1098.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037A-10mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 10mg |
¥2369.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17482-10mg |
L-368,899 hydrochloride |
148927-60-0 | 98% | 10mg |
¥2484.00 | 2023-09-09 |
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Related Literature
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
148927-60-0 (1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine) Related Products
- 159634-54-5(Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-)
- 148927-60-0(1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine)
- 138566-17-3(1-((3AS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methano-benzocisothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone)
- 126370-66-9(6H-Pyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8(2H,7H)-dione,hexahydro-2-methyl-7-(phenylmethyl)-, 5,5-dioxide, [7S-(7R*,12aS*)]- (9CI))
- 740873-06-7(Naluzotan)
- 6397-63-3(Benzoic acid,1-benzoyl-2-[2-(2-chlorophenyl)-2-oxoethylidene]hydrazide)
- 61337-04-0(Benzamide,N-[[4-[[(7,7-dimethylbicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-1-piperazinyl]methyl]-)
- 159634-47-6(Ibutamoren)
- 128947-19-3(N-Propionyl-(2S)-bornane-10,2-sultam)
- 60199-62-4(Ethanediamide, N-(butylsulfonyl)-N'-(4-methylphenyl)-)
Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
